molecular formula C8H8F6O3 B028077 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one CAS No. 101833-16-3

3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one

Cat. No.: B028077
CAS No.: 101833-16-3
M. Wt: 266.14 g/mol
InChI Key: TZPZWBIXKMCVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is a synthetic organic compound characterized by its unique structure, which includes a furanone ring and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the furanone ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy acid or an ester.

    Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The furanone ring can be reduced to form dihydrofuran derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, osmium tetroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation products: Ketones, aldehydes.

    Reduction products: Dihydrofuran derivatives.

    Substitution products: Compounds with various functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

    Dihydro-2(3H)-furanone: Lacks the trifluoromethyl and hydroxyl groups, resulting in different chemical properties and reactivity.

    3-(2-Hydroxy-2-trifluoromethylpropyl)-2(3H)-furanone: Contains fewer fluorine atoms, which can affect its biological activity and chemical stability.

    2(3H)-Furanone derivatives: A broad class of compounds with varying substituents, each with unique properties and applications.

Uniqueness: Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is unique due to its combination of a furanone ring, multiple trifluoromethyl groups, and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

101833-16-3

Molecular Formula

C8H8F6O3

Molecular Weight

266.14 g/mol

IUPAC Name

3-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one

InChI

InChI=1S/C8H8F6O3/c9-7(10,11)6(16,8(12,13)14)3-4-1-2-17-5(4)15/h4,16H,1-3H2

InChI Key

TZPZWBIXKMCVEB-UHFFFAOYSA-N

SMILES

C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O

Synonyms

4,5-Dihydro-3-[2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl]-2(3H)-furanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.